molecular formula C19H15Cl2N3O3 B2799745 N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-65-8

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2799745
CAS No.: 946255-65-8
M. Wt: 404.25
InChI Key: ROMYSGWMMGZEQO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a pyridazine carboxamide core substituted with a 3,5-dichlorophenyl group, a 4-methoxy group, and a 2-methylphenyl moiety. The 3,5-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and receptor-binding interactions.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-8-12(20)7-13(21)9-14/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMYSGWMMGZEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with 4-methoxyphenylhydrazine to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Util

Biological Activity

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

N 3 5 dichlorophenyl 4 methoxy 1 2 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxamide\text{N 3 5 dichlorophenyl 4 methoxy 1 2 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxamide}

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

This suggests that this compound may have similar or enhanced antimicrobial efficacy.

Anti-inflammatory Activity

In vitro studies have indicated that pyridazine derivatives can inhibit inflammatory pathways. For example, compounds similar to the target compound have been shown to reduce the production of pro-inflammatory cytokines in macrophages . The potential mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Anticancer Activity

The anticancer potential of pyridazine derivatives has gained attention in recent years. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20Apoptosis induction

Case Studies

Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis and evaluation of various pyridazine derivatives found that compounds with similar structural features exhibited significant antibacterial activity against resistant strains . The study concluded that modifications to the phenyl rings could enhance antimicrobial efficacy.

Case Study 2: Anti-inflammatory Effects
In a comparative analysis, a series of pyridazine derivatives were tested for their anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that specific substitutions on the pyridazine ring led to a marked decrease in nitric oxide production, suggesting a promising pathway for developing anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s closest structural analogue in the provided evidence is N-(3,5-dichlorophenyl)succinimide (NDPS) . Both share the N-(3,5-dichlorophenyl) group but differ in their core structures: NDPS features a succinimide ring, whereas the target compound has a dihydropyridazine carboxamide scaffold. Key structural differences include:

  • Core Heterocycle :
    • NDPS : Succinimide (a five-membered cyclic imide with two ketone groups).
    • Target Compound : Dihydropyridazine (a six-membered, partially unsaturated ring with two adjacent nitrogen atoms).
  • Substituents: NDPS: No additional substituents beyond the N-(3,5-dichlorophenyl) group. Target Compound: 4-methoxy and 2-methylphenyl groups, which may enhance lipophilicity and steric bulk.
Table 1: Structural and Functional Comparison
Feature NDPS Target Compound
Core Structure Succinimide Dihydropyridazine carboxamide
Key Substituents N-(3,5-dichlorophenyl) N-(3,5-dichlorophenyl), 4-methoxy, 2-methylphenyl
Electronic Profile Electron-deficient (due to ketones) Moderately polarized (pyridazine N-atoms, methoxy group)
Toxicity (Rat Model) Severe nephrotoxicity (5000 ppm) Not reported in available evidence
Table 2: Toxicological and Pharmacological Profiles
Parameter NDPS Target Compound (Hypothetical)
Primary Organ Affected Kidneys (proximal tubules) Unknown (structural features suggest lower nephrotoxicity)
Dose-Dependent Effects 5000 ppm: Severe nephritis; 2500 ppm: Minimal effects Not reported
Metabolic Activation Likely via cytochrome P450 Possibly slower due to steric bulk

Mechanistic Implications

The contrasting cores of NDPS (succinimide) and the target compound (dihydropyridazine) suggest divergent biological interactions:

  • NDPS : The succinimide ring may undergo ring-opening reactions, generating reactive intermediates that bind to renal proteins.

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